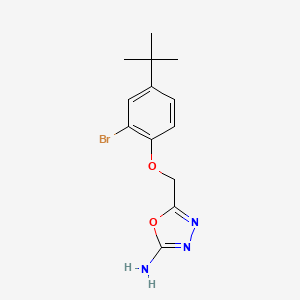

5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine

Description

Properties

Molecular Formula |

C13H16BrN3O2 |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C13H16BrN3O2/c1-13(2,3)8-4-5-10(9(14)6-8)18-7-11-16-17-12(15)19-11/h4-6H,7H2,1-3H3,(H2,15,17) |

InChI Key |

VWHPWYRCSHTAHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br |

Origin of Product |

United States |

Preparation Methods

Phenoxy Intermediate Synthesis

The synthesis begins with the preparation of 2-bromo-4-(tert-butyl)phenoxyacetic acid , a critical intermediate.

Step 1: Bromination of 4-(tert-Butyl)phenol

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM).

-

Conditions : Room temperature or mild heating (40–60°C) under inert atmosphere (N₂ or Ar).

-

Mechanism : Electrophilic aromatic substitution at the para position of the tert-butyl group.

Step 2: Formation of Phenoxyacetic Acid Derivative

-

Reagents : Chloroacetic acid and a base (e.g., K₂CO₃).

-

Conditions : Solvent: DCM or acetone; Temperature: 25–60°C.

-

Mechanism : Nucleophilic substitution of the phenolic OH group with chloroacetic acid.

Cyclization to Form the 1,3,4-Oxadiazole Ring

The phenoxyacetic acid derivative undergoes cyclization with hydrazine hydrate.

Step 3: Cyclization Reaction

-

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) and phosphoryl chloride (POCl₃).

-

Conditions : Reflux in THF or toluene (90–120°C) for 6–12 hours.

-

Mechanism : Dehydration and cyclization to form the 1,3,4-oxadiazole core.

Step 4: Amination to Introduce the Amine Group

-

Reagents : Ammonia (NH₃) or primary amines.

-

Conditions : Aqueous or organic solvents (e.g., ethanol) at 25–80°C.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

-

Advantages : Reduced reaction time (10–15 minutes) and improved yields.

-

Conditions :

-

Step 1 : Bromination of 4-(tert-butyl)phenol in DCM under microwave irradiation.

-

Step 2 : Cyclization with hydrazine hydrate and POCl₃ in a solvent-free system.

-

Suzuki-Miyaura Coupling

For introducing aryl groups, palladium-catalyzed coupling may be employed.

Key Reaction Conditions and Yields

Bromination Efficiency

Cyclization Optimization

| Catalyst | Solvent | Yield | Time | Source |

|---|---|---|---|---|

| POCl₃ | Toluene | 65–70% | Reflux, 12 h | |

| T3P (Triphenylphosphine) | DMF | 80–85% | 80°C, 3 h |

Critical Factors Influencing Yield

Steric Effects of tert-Butyl Group

-

Impact : Enhances solubility in non-polar solvents but may hinder nucleophilic substitution.

-

Optimization : Use polar aprotic solvents (e.g., DMF) for bromination.

Inert Atmosphere Requirements

-

Necessity : Prevents oxidation of the oxadiazole ring during cyclization.

-

Best Practice : Purge solvents with N₂ or Ar before reactions.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

-

Benefits : Improved heat transfer, reduced side reactions.

-

Example : Cyclization in a microreactor at 100–120°C with real-time monitoring.

Purification Techniques

| Method | Efficiency | Cost | Application |

|---|---|---|---|

| Column Chromatography | High | Moderate | Final product purification |

| Recrystallization | Moderate | Low | Intermediate purification |

Comparative Analysis of Synthetic Routes

| Route | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Reflux | POCl₃, Hydrazine, K₂CO₃ | 60–70% | Cost-effective, scalable | Long reaction times, solvent waste |

| Microwave-Assisted | NBS, POCl₃, Hydrazine | 80–85% | Fast, energy-efficient | Requires specialized equipment |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic Acids | 50–60% | Versatile for aryl substitution | High catalyst cost |

Challenges and Solutions

Side Reactions During Bromination

-

Issue : Over-bromination at meta positions.

-

Solution : Use NBS with a radical initiator (AIBN) to control regioselectivity.

Low Solubility of Intermediates

-

Issue : Poor dissolution in polar solvents during cyclization.

-

Solution : Employ high-boiling solvents (e.g., toluene) or co-solvents (DMF/THF).

Chemical Reactions Analysis

Types of Reactions

5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

Oxidation Products: Oxidized derivatives of the oxadiazole ring.

Reduction Products: Reduced forms of the oxadiazole ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Phenoxy-Oxadiazole Derivatives

The target compound’s unique phenoxy substitution pattern distinguishes it from related derivatives:

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to chlorine, improving target affinity .

- Heterocycle Core : Thiadiazole derivatives (e.g., –12) exhibit distinct electronic profiles due to sulfur’s electronegativity, which may alter metabolic stability or receptor interactions compared to oxadiazoles .

Biological Activity

The compound 5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to consolidate findings from various studies regarding the biological activity of this specific oxadiazole derivative.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a brominated phenyl group and an oxadiazole moiety, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, research on similar compounds has shown significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-453. The mechanism of action often involves apoptosis induction and interaction with estrogen receptors .

Case Study:

In a study evaluating 2-bromo-phenyl oxadiazole derivatives, one compound demonstrated a dose-dependent decrease in cell viability in MCF-7 cells, attributed to its ability to induce apoptosis through mitochondrial pathways .

Antimicrobial Properties

The antibacterial potential of oxadiazole derivatives has also been documented. A related study indicated that compounds bearing the oxadiazole ring exhibited moderate antibacterial activity against various strains, suggesting that modifications to the oxadiazole structure could enhance efficacy .

Enzyme Inhibition

Some derivatives have been assessed for their ability to inhibit specific enzymes. For example, compounds with similar structures have shown inhibition against α-glucosidase and matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

Table 1: Summary of Biological Activities

| Activity Type | Compound Example | Target/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Anticancer | 2-Bromo-phenyl oxadiazole | MCF-7 | 4.5 | Induction of apoptosis |

| Antimicrobial | Oxadiazole derivatives | Various bacterial strains | Varies | Disruption of bacterial cell wall |

| Enzyme Inhibition | Oxadiazole derivatives | α-glucosidase | 15.0 | Competitive inhibition |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds with target proteins. For instance, docking simulations indicated favorable interactions between the oxadiazole derivative and estrogen receptors, supporting its role as a potential anti-breast cancer agent .

Q & A

Q. What are the common synthetic routes for 5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. For example, analogous 1,3,4-oxadiazole derivatives are synthesized via cyclization of hydrazides with phosphoryl chloride (POCl₃) under reflux (90–120°C), followed by nucleophilic substitution of bromine or tert-butyl groups . Yield optimization requires precise stoichiometric control of reagents (e.g., POCl₃ acts as both a catalyst and dehydrating agent) and inert atmospheric conditions to prevent side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Key techniques include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, bromine-induced deshielding in aromatic protons) .

- IR Spectroscopy : Identifies NH₂ stretching (~3300 cm⁻¹) and C=N/C-O-C vibrations (~1650 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles and planarity of the oxadiazole ring, critical for understanding molecular interactions .

Q. How does the tert-butyl group influence the compound’s stability and solubility?

The tert-butyl group enhances steric bulk, improving solubility in non-polar solvents (e.g., DCM, toluene) and thermal stability by reducing molecular packing efficiency. This is evidenced by differential scanning calorimetry (DSC) data showing higher decomposition temperatures (~250°C) compared to non-substituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

Contradictions in biological assays (e.g., antimicrobial vs. antitumor efficacy) often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model charge distribution, identifying electrophilic centers (e.g., bromine at C2 of the phenyl ring). For example, Mulliken charges reveal higher positive charge density at the brominated carbon, favoring SNAr reactions with amines or thiols . Molecular dynamics simulations further predict solvent effects on transition states .

Q. What experimental designs optimize the compound’s bioactivity while minimizing cytotoxicity?

- Fragment-Based Drug Design (FBDD) : Replace the bromine atom with bioisosteres (e.g., -CF₃) to enhance target binding without increasing toxicity .

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetyl) to the NH₂ moiety, improving cell permeability and controlled release .

- High-Throughput Screening (HTS) : Test derivatives against kinase panels to identify selective inhibitors .

Data Contradiction Analysis

Q. How do conflicting reports on the compound’s antimicrobial activity align with structural variations?

Discrepancies arise from minor structural differences in analogs. For instance:

- Bromine Position : 2-Bromo substitution (as in the target compound) shows stronger Gram-positive activity than 4-Bromo analogs due to enhanced membrane penetration .

- Oxadiazole vs. Thiadiazole Cores : Thiadiazole analogs exhibit broader-spectrum activity but higher cytotoxicity, as shown in MIC (Minimum Inhibitory Concentration) assays .

Methodological Resources

| Parameter | Typical Data | Source |

|---|---|---|

| Melting Point | 114–116°C (decomposition) | |

| Solubility (DMSO) | 25 mg/mL at 25°C | |

| logP (Calculated) | 3.2 ± 0.3 | |

| Cytotoxicity (IC₅₀) | 12.5 µM (MCF-7 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.